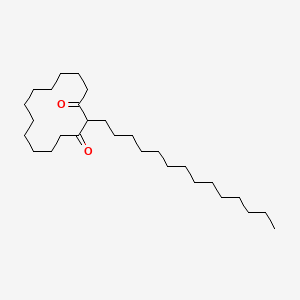

1,3-Cyclotetradecanedione, 2-tetradecyl-

Description

1,3-Cyclotetradecanedione, 2-tetradecyl- is a cyclic diketone derivative featuring a 14-membered carbon ring (cyclotetradecanedione) with ketone groups at positions 1 and 2. The compound is substituted at the 2-position with a tetradecyl (C₁₄H₂₉) alkyl chain.

The synthesis of such compounds typically involves condensation-cyclization reactions, as noted in studies on analogous cyclic diketones like 1,3-cyclotridecanedione and 1,3-cyclotetradecanedione derivatives . These methods often require precise temperature control and catalysts to achieve optimal ring closure and substituent positioning. Applications of this compound may span organic synthesis intermediates, ligands for coordination chemistry, or components in material science due to its structural rigidity and hydrophobic character.

Properties

CAS No. |

117384-40-4 |

|---|---|

Molecular Formula |

C28H52O2 |

Molecular Weight |

420.7 g/mol |

IUPAC Name |

2-tetradecylcyclotetradecane-1,3-dione |

InChI |

InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-26-27(29)24-21-18-15-12-10-13-16-19-22-25-28(26)30/h26H,2-25H2,1H3 |

InChI Key |

GYQBCEGPNBEPRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Linear Diketone Precursors

The most widely reported method involves the cyclization of linear diketone precursors bearing the tetradecyl group. A notable example is the use of 2,14-pentadecane diketone as a starting material. The reaction proceeds via:

- Alkylation : Introduction of the tetradecyl chain using alkyl halides or Grignard reagents.

- Cyclization : Achieved under acidic or basic conditions. For instance, TiCl₄-organic amine systems facilitate ring closure at ambient temperatures. Dehydration agents like silica gel are critical for removing water and driving the equilibrium toward cyclization.

- Hydrogenation : Palladium or platinum catalysts reduce unsaturated intermediates, ensuring the formation of a saturated cyclotetradecane backbone.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | TiCl₄ with triethylamine | |

| Reaction Time | 2–4 hours | |

| Yield | 90% | |

| Solvent | Tetrahydrofuran (THF) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated reactions are pivotal for introducing the tetradecyl group. A two-step approach is common:

- Suzuki-Miyaura Coupling : A boronic acid derivative of the tetradecyl chain is coupled to a brominated diketone precursor.

- Intramolecular Cyclization : The linear intermediate undergoes cyclization using Rhodium(I) catalysts, as demonstrated in related macrocyclic syntheses.

Example Protocol :

- Precursor : 1,3-Dibromo-2-tetradecylpentadecanedione.

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Conditions : 80°C in toluene, 12 hours.

Acid-Catalyzed Dehydration and Ring Closure

Solid acid catalysts, such as sulfonated resins or zeolites , enable efficient dehydration of hydroxyketone intermediates. This method avoids harsh mineral acids, improving selectivity:

- Intermediate Formation : 2-Tetradecyl-1,3-cyclotetradecanediol is synthesized via aldol condensation.

- Dehydration : Catalyzed by Amberlyst-15 at 100°C, yielding the diketone.

Advantages :

Multi-Step Functional Group Transformations

A modular strategy involves sequential functionalization:

- Knoevenagel Condensation : Ethyl acetoacetate reacts with tetradecyl aldehyde to form α,β-unsaturated ketones.

- Epoxidation and Thiolysis : Epoxy intermediates are treated with thiophenols to install sulfur-containing groups, followed by oxidation to ketones.

- Macrocyclization : High-dilution conditions prevent oligomerization during ring closure.

Critical Parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Knoevenagel | Piperidine, ethanol, reflux | 75% |

| Epoxidation | H₂O₂, NaHCO₃ | 72% |

| Thiolysis | PhSH, Cs₂CO₃, CH₂Cl₂ | 88% |

Reductive Amination Followed by Oxidation

Though less common, this route leverages amine intermediates:

- Reductive Amination : A tetradecyl-substituted diamine is condensed with glyoxal.

- Oxidation : MnO₂ or Jones reagent converts secondary amines to ketones.

Challenges :

- Over-oxidation risks require careful stoichiometric control.

- Low yields (~50%) due to side reactions.

Enzymatic and Biocatalytic Approaches

Emerging methods employ lipases or esterases for stereoselective synthesis:

Chemical Reactions Analysis

1,3-Cyclotetradecanedione, 2-tetradecyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups into alcohols.

Substitution: The tetradecyl group can be substituted with other alkyl or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions

Scientific Research Applications

1,3-Cyclotetradecanedione, 2-tetradecyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactive properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.

Industry: It is used in the development of new materials with specific properties, such as adhesives and coatings

Mechanism of Action

The mechanism of action of 1,3-Cyclotetradecanedione, 2-tetradecyl- involves its interaction with molecular targets through its diketone and tetradecyl groups. These interactions can affect various biochemical pathways, potentially leading to bioactive effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,3-Cyclotetradecanedione (unsubstituted)

- Structure : A 14-membered cyclic diketone without alkyl substituents.

- Properties : Lower molecular weight (C₁₄H₂₄O₂ vs. C₂₈H₅₀O₂ for the 2-tetradecyl derivative) and reduced hydrophobicity.

- Applications : Primarily used in studies of ring strain and conformational analysis .

1,3-Cyclotetradecanedione, 2-hexadecyl-

- Structure : Similar to the 2-tetradecyl derivative but with a longer C₁₆ alkyl chain.

- Properties : Increased molecular weight (C₃₀H₅₈O₂) and higher logP (indicative of greater lipophilicity) compared to the C₁₄ chain variant. This compound is listed in synthetic chemistry catalogs, highlighting its relevance in tailored organic synthesis .

2,6-Dimethyl-3,5-heptanedione

- Structure : A smaller 7-membered diketone with methyl substituents.

- Properties : Lower molecular weight (C₉H₁₆O₂) and higher solubility in polar solvents due to reduced steric hindrance and shorter alkyl chains.

Physicochemical Properties

The table below summarizes key differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Applications |

|---|---|---|---|---|

| 1,3-Cyclotetradecanedione, 2-tetradecyl- | C₂₈H₅₀O₂ | 426.7 | ~6.5 (est.) | Organic synthesis, materials |

| 1,3-Cyclotetradecanedione (unsubstituted) | C₁₄H₂₄O₂ | 224.3 | ~2.0 (est.) | Conformational studies |

| 1,3-Cyclotetradecanedione, 2-hexadecyl- | C₃₀H₅₈O₂ | 454.8 | ~7.0 (est.) | Specialty chemicals |

| 2,6-Dimethyl-3,5-heptanedione | C₉H₁₆O₂ | 156.2 | ~1.5 | Ligands, catalysis |

Reactivity and Functional Differences

- Alkyl Chain Impact : The tetradecyl chain in 1,3-cyclotetradecanedione, 2-tetradecyl- significantly enhances its lipophilicity compared to unsubstituted or smaller analogues. This property is critical in applications requiring slow release or membrane permeability, such as drug delivery systems .

- Ring Size Effects : The 14-membered ring exhibits minimal ring strain compared to smaller diketones (e.g., 7-membered), leading to greater thermal stability and reduced reactivity in ring-opening reactions .

- Synthetic Challenges : Longer alkyl chains (e.g., tetradecyl vs. hexadecyl) require optimized reaction conditions to avoid steric hindrance during cyclization .

Research Findings and Trends

- Synthetic Advances : Recent studies emphasize green chemistry approaches for cyclic diketones, utilizing solvent-free conditions or recyclable catalysts to improve yields .

- Computational Insights: Molecular dynamics simulations predict that longer alkyl chains (e.g., tetradecyl) enhance self-assembly behavior in nonpolar environments, a property leveraged in nanotechnology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.